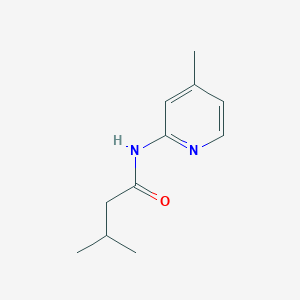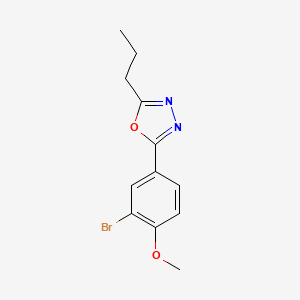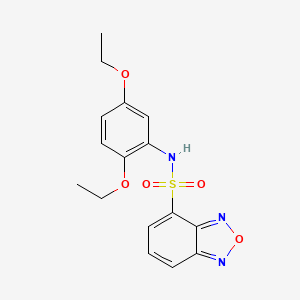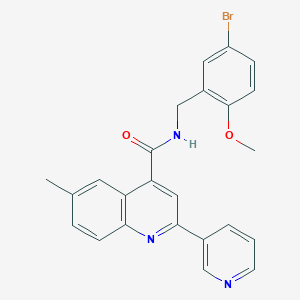
3-methyl-N-(4-methylpyridin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(4-methylpyridin-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a methyl group attached to the third carbon and a 4-methylpyridin-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-methylpyridin-2-yl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methyl groups and the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-N-(4-methylpyridin-2-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(4-methylpyridin-2-yl)butanamide: Similar structure but with a methyl group attached to the second carbon instead of the third.
3-methyl-N-(3-methylpyridin-2-yl)butanamide: Similar structure but with a methyl group attached to the third position of the pyridine ring.
N-methyl-3-[methyl(4-pyridin-2-ylbenzyl)amino]butanamide: Contains additional benzyl and amino groups.
Uniqueness
3-methyl-N-(4-methylpyridin-2-yl)butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpyridin-2-yl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-N-(4-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)6-11(14)13-10-7-9(3)4-5-12-10/h4-5,7-8H,6H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCLEZCYRADFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543801.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)

![N-(4-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543831.png)
![N-(4-{5-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543838.png)
![N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B7543846.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7543853.png)
![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)

![N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7543872.png)
![2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)
![4-Chloro-N-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}benzene-1-sulfonamide](/img/structure/B7543882.png)
![N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine](/img/structure/B7543894.png)
